

Application Note: Synthesis and Functionalization of 1,3-Dimethylantracene Derivatives

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Compound of Interest

Compound Name: 1,3-Dimethylantracene

CAS No.: 610-46-8

Cat. No.: B1622775

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Executive Summary

1,3-Dimethylantracene (1,3-DMA) represents a privileged scaffold in the family of polycyclic aromatic hydrocarbons (PAHs). Unlike the centrosymmetric 9,10-dimethylantracene (widely used in scintillation and photon upconversion), the 1,3-substitution pattern introduces a permanent dipole moment and breaks the molecular symmetry. This asymmetry is critical for two emerging applications:

- Crystal Engineering: Disrupting

-

stacking to prevent fluorescence quenching in the solid state.

- Biological Intercalation: Providing a "shape-selective" scaffold for DNA binding that differs from the classic anthracycline flat intercalators.

This guide details a robust, scalable protocol for the synthesis of the 1,3-DMA core via the Haworth pathway, followed by regioselective functionalization at the 9,10-positions to generate water-soluble, bioactive probes.

Strategic Synthesis Architecture

The synthesis of 1,3-DMA cannot be achieved via direct methylation of anthracene due to the high reactivity of the 9,10 positions. Instead, we employ a de novo ring construction strategy (Haworth Synthesis).

Retrosynthetic Analysis

The 1,3-dimethyl skeleton is established early using m-xylene. The central ring is closed last, ensuring perfect regiocontrol.

- Step 1 (Acylation): m-Xylene + Phthalic Anhydride

2-(2,4-Dimethylbenzoyl)benzoic acid.[1]

- Step 2 (Cyclization): Acid-mediated ring closure

1,3-Dimethylantraquinone.

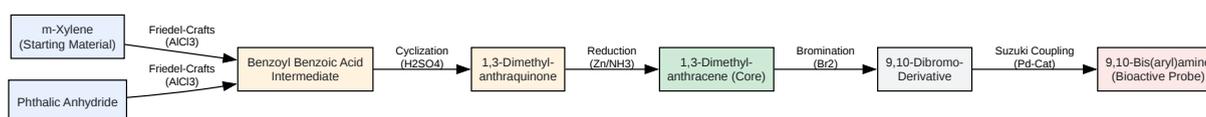
- Step 3 (Reduction): Zinc-mediated reduction

1,3-Dimethylantracene.

- Step 4 (Functionalization): Bromination and Suzuki Coupling

Bioactive Probes.

Pathway Visualization



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Figure 1: Step-wise synthetic workflow from commodity chemicals to functionalized bioactive probes.

Detailed Experimental Protocols

Protocol A: Synthesis of the 1,3-Dimethylantracene Core

Safety Note: Aluminum chloride (

) is highly hygroscopic and releases HCl gas upon contact with moisture. Perform all steps in a fume hood.

Step 1: Friedel-Crafts Acylation[1][2]

- Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Connect to an HCl gas trap (NaOH solution).
- Reagents:
 - Phthalic Anhydride: 14.8 g (0.1 mol)
 - m-Xylene: 50 mL (Excess, acts as solvent/reactant)
 - Aluminum Chloride (): 28.0 g (0.21 mol)
- Procedure:
 - Add phthalic anhydride and m-xylene to the flask. Cool to 0°C in an ice bath.
 - Add portion-wise over 20 minutes. The mixture will turn dark.
 - Remove ice bath and warm to room temperature (RT).
 - Heat to 60°C for 2 hours. Evolution of HCl gas indicates reaction progress.
 - Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL conc. HCl.

- Workup: Steam distill to remove excess m-xylene. Filter the solid residue.[3] Dissolve in 10%

, filter (to remove unreacted phthalic anhydride), and acidify the filtrate with HCl to precipitate 2-(2,4-dimethylbenzoyl)benzoic acid.
- Yield Target: 85-90%.

Step 2: Cyclization to Anthraquinone[2]

- Reagents:
 - 2-(2,4-Dimethylbenzoyl)benzoic acid (from Step 1)
 - Fuming Sulfuric Acid (20% oleum) or Polyphosphoric Acid (PPA)
- Procedure:
 - Mix 10 g of the intermediate acid with 100 g of PPA in a flask.
 - Heat to 100-110°C for 2 hours with stirring. The mixture will turn deep red/black.
 - Quench: Cool to 60°C and pour onto 500 g crushed ice. A yellow/brown precipitate forms.
 - Purification: Filter, wash with water, then dilute ammonia. Recrystallize from ethanol.
 - Product: 1,3-Dimethyl-9,10-anthraquinone.
 - Checkpoint: Melting Point should be ~160-162°C.

Step 3: Reduction to 1,3-Dimethylantracene

Note: We utilize a Zinc/Ammonia reduction which is milder than the HI/P method and safer than high-pressure hydrogenation.

- Reagents:
 - 1,3-Dimethyl-9,10-anthraquinone: 5.0 g
 - Zinc Dust (activated): 15.0 g

- Aqueous Ammonia (28%): 50 mL
- Copper(II) sulfate (catalytic): 0.1 g
- Procedure:
 - Suspend the quinone in 100 mL water and 50 mL ammonia in a 500 mL flask.
 - Add copper sulfate and zinc dust.
 - Heat to reflux with vigorous stirring for 4-6 hours. The red quinone color should fade to a pale fluorescent suspension.
 - Workup: Filter the hot solution to remove zinc residues. The filtrate may deposit crystals upon cooling. Alternatively, extract the filter cake (which contains the product) with hot toluene.
 - Purification: Recrystallize from ethanol or sublime under vacuum.
 - Product: **1,3-Dimethylantracene** (Pale yellow plates, blue fluorescence).
 - Checkpoint: Melting Point ~83°C.

Protocol B: Functionalization for Biological Applications (9,10-Derivatization)

To make the scaffold useful for drug development (DNA intercalation), we must attach polar/cationic groups. The 9,10 positions are the most reactive toward electrophiles.

Step 1: Bromination

- Reaction: Dissolve 1,3-DMA (1.0 eq) in

or

. Add Bromine (

, 2.1 eq) dropwise at 0°C.
- Outcome: Rapid formation of 9,10-dibromo-**1,3-dimethylantracene**.

- Purification: Recrystallize from toluene.

Step 2: Suzuki-Miyaura Coupling (The "Linker" Step)

This step attaches a phenyl-amine tail, mimicking the structure of anthracycline antibiotics.

- Reagents:
 - 9,10-Dibromo-**1,3-dimethylantracene** (1.0 eq)
 - 4-Aminophenylboronic acid pinacol ester (2.5 eq)
 - (5 mol%)
 - (2M aqueous solution)
 - Solvent: Toluene/Ethanol (3:1)
- Procedure:
 - Degas solvents with nitrogen for 30 mins.
 - Combine reactants and catalyst under inert atmosphere.
 - Reflux at 90°C for 24 hours.
 - Workup: Extract with DCM, wash with brine. Purify via column chromatography (Silica, Hexane/Ethyl Acetate).
- Product: 9,10-Bis(4-aminophenyl)-**1,3-dimethylantracene**.
 - Application: The amino groups can be protonated at physiological pH, facilitating electrostatic interaction with the phosphate backbone of DNA.

Application Note: DNA Intercalation Assay

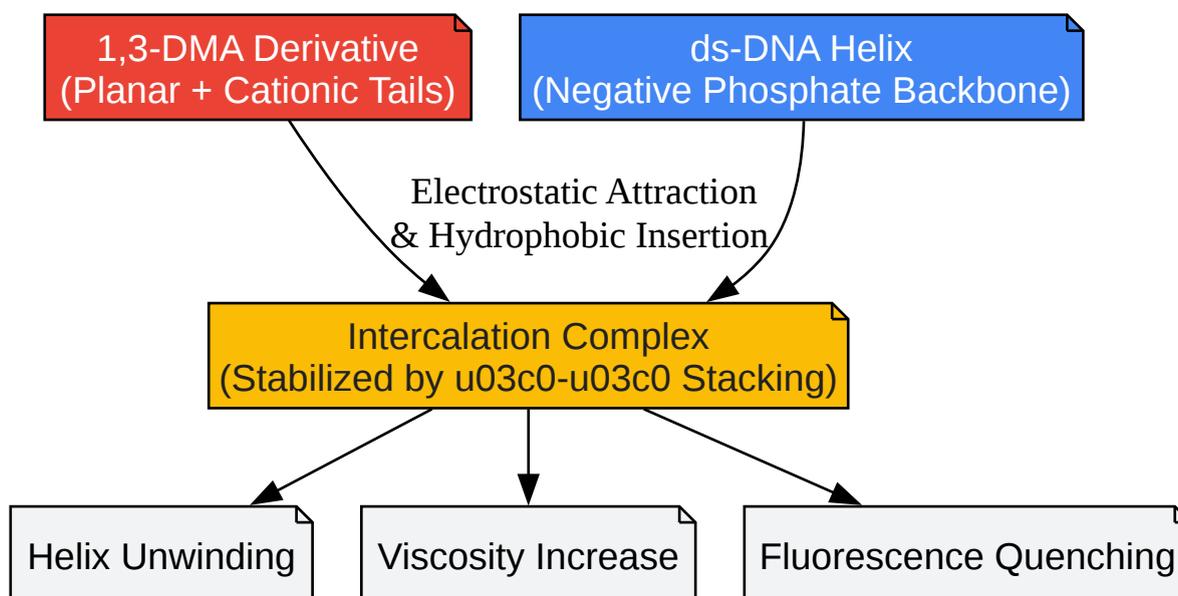
Context: Planar PAHs intercalate between DNA base pairs, causing helix unwinding and viscosity changes. 1,3-DMA derivatives, due to their methyl "wings," exhibit specific groove-binding preferences alongside intercalation.

Viscosity Measurement Protocol

This is the definitive test for intercalation. Intercalators increase DNA length (viscosity), whereas groove binders do not.

Parameter	Condition
Instrument	Ubbelohde Viscometer (thermostated at 25°C)
DNA Source	Calf Thymus DNA (CT-DNA), 200 M (bp)
Buffer	Tris-HCl (10 mM, pH 7.4), NaCl (50 mM)
Titration	Add derivative (0 to 50 M) to DNA solution.
Data Plot	Plot vs. Binding Ratio ().
Interpretation	Slope > 0 indicates intercalation. ^[4] Slope 0 indicates groove binding.

Mechanism Diagram



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Figure 2: Mechanism of action for 1,3-DMA derivatives binding to DNA.

Quality Control & Troubleshooting

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Inactive (Hydrated).	Use fresh, anhydrous . It should be a yellow/grey powder, not white clumps.
Incomplete Cyclization	Temperature too low or PPA too old.	Ensure temp reaches 110°C. Use fresh PPA or add (oleum).
Oily Product in Step 3	Incomplete reduction (Anthrone formation).	Extend reaction time. Add more Zn dust and ammonia. Recrystallize from ethanol to remove oils.
Fluorescence Quenching	Aggregation in solution.	1,3-DMA aggregates easily. Use concentrations <10 M for optical measurements.

References

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 - Source: Journal of Biological Chemistry / NIH PubMed.
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 - Relevance: Physical property verific

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